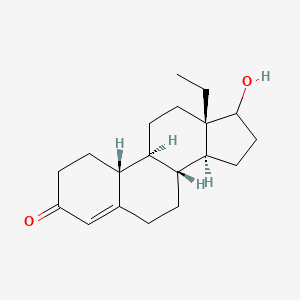

(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18?,19-/m0/s1 |

InChI Key |

FBYZQDCRLYHHHP-JJSPWLSWSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 |

Synonyms |

13-EHGEO 13-ethyl-17-hydroxy-gon-4-en-3-one 13-ethyl-17-hydroxy-gon-4-en-3-one, (17beta)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analyses and Strategic Approaches to the Gonane (B1236691) Coregoogle.comwikipedia.orgwikipedia.org

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors. wikipedia.org This process helps in designing logical synthesis routes. wikipedia.org The core of the target compound is the gonane skeleton, a tetracyclic structure of fused hydrocarbon rings (three cyclohexane (B81311) and one cyclopentane) also known as the steroid nucleus. wikipedia.org

Strategic disconnections for the gonane framework often focus on the sequential construction of the four-ring system (A, B, C, and D rings). A common approach involves retrosynthetically breaking down the molecule at key ring junctions or functional group locations. For instance, the α,β-unsaturated ketone in the A-ring of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one points to a precursor diketone that can be cyclized via an aldol (B89426) condensation. This diketone, in turn, can be disconnected into simpler fragments, a strategy central to many total synthesis routes.

| Retrosynthetic Strategy | Key Disconnection (Transform) | Precursor Type | Relevant Section |

| A/B Ring Formation | Aldol Condensation / Robinson Annulation | Acyclic or Bicyclic Diketone (Secodione) | 2.1.1. Total Synthesis |

| C/D Ring Formation | Cationic Cyclization | Polyene or Acetylenic Precursor | 2.1.1. Total Synthesis |

| A-Ring Aromatization | Birch Reduction | Aromatic A-ring Steroid | 2.1.2. Semisynthesis |

Total Synthesis Routes and Challengesnih.govnih.govrsc.org

Total synthesis involves building the target molecule from simple, often non-steroidal, starting materials. A significant challenge in steroid synthesis is the precise assembly of the polycyclic system with control over stereochemistry, especially at the ring junctions and at substituted stereocenters like C-13. nih.gov

One of the most notable total synthesis strategies applicable to 13-ethyl gonane derivatives is the Torgov synthesis . This convergent approach typically involves the reaction of a vinyl carbinol with a 2-substituted-1,3-cyclopentanedione derivative to construct the C and D rings of the steroid. This method was instrumental in the industrial synthesis of many 19-norsteroids (steroids lacking a methyl group at C-10), including the family to which this compound belongs. researchgate.net

Another powerful method for constructing the tetracyclic core is through polyene cyclization or related cationic cyclization reactions. For example, an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol derivative has been used to efficiently create the pregnane (B1235032) skeleton, demonstrating the utility of such strategies for building the complete steroid nucleus. rsc.org Research by Rosenberger et al. detailed a total synthesis of (±)-13β-ethyl-gon-4-ene-3,17-dione, a direct precursor to the title compound. nih.gov A primary challenge in these routes is the stereocontrolled formation of the quaternary carbon at the C-13 position bearing an ethyl group. nih.gov

Semisynthetic Strategies from Natural Precursorsgoogle.comnih.gov

Semisynthetic strategies commence from readily available natural or synthetic steroids, modifying them to achieve the target structure. A prevalent method for accessing gon-4-en-3-one structures is through the Birch reduction of a precursor containing an aromatic A-ring, such as a 3-alkoxygona-1,3,5(10)-triene. google.com The initial reduction yields a gona-2,5(10)-diene, which is then subjected to acid hydrolysis to unveil the α,β-unsaturated ketone functionality in the A-ring. google.com

Modifications can also be performed on more complex, but structurally related, steroids. For instance, various 13-beta-ethyl gonane derivatives have been synthesized starting from levonorgestrel (B1675169), a widely available synthetic progestin. nih.gov These approaches leverage the existing and correctly configured stereocenters of the starting material, simplifying the synthetic challenge to one of functional group manipulation rather than de novo construction of the core. Biotransformation, using microorganisms to perform specific chemical reactions like hydroxylations, is another semisynthetic tool used in steroid chemistry. researchgate.net

Stereoselective and Enantioselective Synthesis of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-oneprepchem.comnumberanalytics.com

While the target compound is a racemic mixture, denoted by "(+/-)-", its synthesis involves steps that must control relative stereochemistry (diastereoselectivity). epa.gov Diastereoselective catalysis is a critical tool in pharmaceutical synthesis, enabling the preferential formation of one diastereomer over others, which is essential for producing molecules with multiple stereocenters. numberanalytics.com

A direct and diastereoselective step in the synthesis of the title compound is the reduction of the corresponding dione, (±)-13-Ethylgon-4-ene-3,17-dione. The reduction of the ketone at the C-17 position must selectively produce the 17β-hydroxy configuration. This is commonly achieved using reducing agents like sodium borohydride (B1222165). prepchem.com The reagent typically approaches from the less hindered α-face of the molecule, resulting in the desired β-orientation for the hydroxyl group.

Control of Chirality at C-13 and C-17nih.govprepchem.com

The stereochemistry at two key chiral centers, C-13 and C-17, defines the molecule's three-dimensional structure.

Chirality at C-13: The C-13 position is a quaternary stereocenter bearing an ethyl group. The construction of this center is a significant synthetic hurdle. nih.gov In total synthesis, its configuration is often established during the key C/D ring-forming reactions. For example, in Torgov-type syntheses, the stereochemistry can be influenced by the chirality of the starting materials or through asymmetric catalysis. In semisynthetic routes, this center is typically already present in the natural precursor.

Chirality at C-17: The hydroxyl group at C-17 is in the β-configuration. As mentioned, this is typically installed via the stereoselective reduction of a 17-keto group. The use of hydride reducing agents like sodium borohydride in an ethanol (B145695) solvent at controlled temperatures reliably yields the 17β-hydroxy product. prepchem.com

Diastereoselective and Enantioselective Catalysis in Steroid Synthesisnih.govnumberanalytics.com

Modern steroid synthesis has been greatly enhanced by the development of new catalytic methods that can control stereochemistry with high precision. nih.gov While the title compound is a racemate, these methods are crucial for producing specific enantiomers of related steroids.

Several catalytic strategies have been developed to achieve high levels of stereoselectivity:

Lewis Acid Catalysis: The combination of a chiral ligand like (S)-BINOL with a Lewis acid such as tin tetrachloride (SnCl₄) has been used to catalyze enantioselective polyene cyclization reactions, enabling the formation of specific diastereomers with high selectivity (>20:1 dr). nih.gov

Transition Metal Catalysis: Copper(II) complexes paired with chiral ligands (e.g., Box ligands) have been employed to catalyze enantioselective tandem Michael/Aldol reactions. This strategy allows for the construction of multiple C-C bonds and stereocenters in a single operation, providing a powerful route to functionalized steroid cores. nih.gov

Organocatalysis: Chiral organic molecules can also be used to catalyze key bond-forming reactions, offering an alternative to metal-based catalysts for inducing enantioselectivity in the construction of steroidal rings.

| Catalytic System | Reaction Type | Application | Stereoselectivity |

| (S)-BINOL / SnCl₄ | Intramolecular Friedel-Crafts | Polyene Cyclization | >20:1 dr nih.gov |

| Cu(II)-Box Catalysts | Michael/Aldol Cascade | Cardenolide Core Synthesis | Diastereoselective and Enantioselective nih.gov |

| Ene-Reductases (e.g., YqjM) | Asymmetric Hydrogenation | Desymmetrization of Cyclohexadienones | up to 85% ee acs.org |

Novel Synthetic Routes and Methodological Advancementsnih.govgoogle.com

Research continues to yield novel and more efficient routes for the synthesis of steroids. Recent advancements often focus on improving step economy, yield, and the use of more environmentally benign reagents.

Methodological advancements have been driven by breakthroughs in catalysis, enabling reactions that were previously challenging. nih.gov This includes the application of transition metal-catalyzed hydrogen atom transfer (HAT) and dearomatizative cyclizations to build complex steroid frameworks. nih.gov

Furthermore, improvements to established industrial processes are a key area of development. For example, a patent for an improved process for preparing levonorgestrel, a closely related 13-ethyl gonane, describes an optimized hydrolysis of the dienol ether intermediate using an acid in an aprotic solvent. google.com The patent also details a novel purification process for the crude product via recrystallization, highlighting that advancements are not limited to bond-forming reactions but also encompass crucial purification and isolation steps. google.com

Application of Modern Organic Reactions (e.g., Grignard reactions, Wolff-Kishner reduction)

Modern organic reactions are fundamental to the synthesis and modification of steroid scaffolds. The Grignard reaction and the Wolff-Kishner reduction are two powerful tools frequently employed in this context.

Grignard Reactions: The Grignard reaction is a cornerstone in carbon-carbon bond formation, making it invaluable for introducing alkyl groups onto a steroid nucleus. aroonchande.commasterorganicchemistry.com In the synthesis of gonane derivatives, Grignard reagents (R-MgX) are typically reacted with carbonyl groups, such as ketones or esters. aroonchande.comgoogle.com For instance, the addition of a Grignard reagent to a ketone at the C-17 position is a common strategy to form a tertiary alcohol, a key functional group in many biologically active steroids. youtube.com This method allows for the introduction of various side chains, enabling the synthesis of a library of analogues for further study. The reaction proceeds via nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. masterorganicchemistry.com

Wolff-Kishner Reduction: The Wolff-Kishner reduction provides a method for the complete deoxygenation of a ketone or aldehyde to its corresponding methylene (B1212753) group (-C=O → -CH2-). wikipedia.org This reaction is particularly useful in multi-step steroid syntheses where a carbonyl group is required to direct a previous reaction step but needs to be removed in the final structure. wikipedia.org The reaction is conducted under basic conditions, using hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide, typically in a high-boiling solvent. masterorganicchemistry.com A significant improvement for its application in steroid chemistry is the Huang-Minlon modification, a one-pot procedure that results in improved yields and shorter reaction times. masterorganicchemistry.comacs.org This modification has been successfully applied to reduce various steroid ketones, although some positions, like a ketone at C-11, may remain unreactive under these conditions. mdma.ch The harsh basic conditions make it unsuitable for base-sensitive substrates, but it serves as a crucial alternative to the acid-catalyzed Clemmensen reduction. wikipedia.orgmasterorganicchemistry.com

Table 1: Key Organic Reactions in Gonane Synthesis

| Reaction | Reagents | Transformation | Application in Gonane Synthesis |

|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., Ethylmagnesium bromide), followed by H₃O⁺ workup | Ketone/Aldehyde → Alcohol | Introduction of alkyl side chains, for example at the C-17 position to form tertiary alcohols. masterorganicchemistry.comyoutube.com |

| Wolff-Kishner Reduction (Huang-Minlon Mod.) | H₂NNH₂ (Hydrazine), KOH, high-boiling solvent (e.g., ethylene (B1197577) glycol) | Ketone → Methylene | Removal of a carbonyl group used for activation or directing purposes in prior synthetic steps. masterorganicchemistry.commdma.ch |

Green Chemistry Principles in Gonane Synthesis (e.g., Biotransformations)

The principles of green chemistry are increasingly being integrated into steroid synthesis to enhance sustainability, reduce waste, and improve efficiency. researchgate.netingentaconnect.com A prominent green approach is the use of biotransformations, which leverages whole microbial cells or isolated enzymes as biocatalysts. researchgate.netbohrium.com

Table 2: Examples of Biotransformations on Steroid Scaffolds

| Transformation Type | Biocatalyst Example | Reaction | Green Chemistry Advantage |

|---|---|---|---|

| Hydroxylation | Fungi (e.g., Cunninghamella, Botrytis) orientjchem.org | Introduction of -OH group at a specific carbon | High regio- and stereoselectivity, mild reaction conditions. orientjchem.org |

| Dehydrogenation | Bacteria (e.g., Mycolicibacterium) bohrium.com | Creation of a double bond (e.g., Δ¹-dehydrogenation) | High efficiency and selectivity over chemical methods. bohrium.com |

| Reduction | Yeast, Bacteria orientjchem.orgnih.gov | Reduction of a ketone to a hydroxyl group | High stereoselectivity, avoiding chiral auxiliaries or catalysts. nih.gov |

Derivatization and Structural Modification for Academic Research

The derivatization of the core structure of this compound is crucial for academic research, particularly for exploring its biological potential and mechanism of action.

Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically synthesizing and testing analogues of a lead compound, researchers can identify the key pharmacophore—the essential molecular features for bioactivity. For gonane derivatives, this involves modifying various parts of the molecule, such as:

The C-13 alkyl group: Varying the size and nature of the ethyl group at the C-13 position.

The C-17 substituent: Altering or replacing the hydroxyl group at C-17.

The A/B ring system: Modifying the enone system in the A-ring or changing the stereochemistry at the ring junctions.

The synthesis of such analogues allows for the investigation of how these changes affect receptor binding, potency, and selectivity. nih.gov For example, the preparation of various 13-polycarbon-alkyl gonane derivatives has been shown to produce compounds with a wide range of biological effects, including estrogenic and androgenic activities. google.com These studies are essential for optimizing a lead compound into a potential therapeutic agent with improved efficacy and a better side-effect profile.

Introduction of Reporter Groups for Biological Probes

To study the interaction of a steroid with its biological targets (e.g., receptors, enzymes) within a complex biological system, researchers often create molecular probes by attaching a reporter group to the steroid scaffold. These reporter groups can be:

Fluorescent Dyes: To visualize the localization of the compound in cells or tissues using fluorescence microscopy.

Biotin Tags: To facilitate affinity purification of the target receptor.

Radioisotopes: For use in quantitative binding assays.

Photoaffinity Labels: To covalently link the steroid to its binding site upon photo-irradiation, allowing for identification of the target protein.

The synthesis of these probes requires chemical strategies to covalently attach the reporter group without abolishing the compound's biological activity. A common approach is to utilize a reactive functional group on the steroid, such as the C-17 hydroxyl group, to act as a handle for conjugation with the reporter molecule. The development of such probes is critical for elucidating the molecular mechanisms of action and identifying the cellular partners of bioactive steroids.

Molecular and Cellular Mechanisms of Action in Vitro/in Silico Focus

Ligand-Receptor Interactions and Binding Kinetics

The interaction of Levonorgestrel (B1675169), the active component of Norgestrel, with nuclear receptors has been characterized through various in vitro binding assays. These studies have provided insights into its affinity and selectivity.

Levonorgestrel is a potent agonist of the progesterone (B1679170) receptor (PR). Its binding affinity for the PR is significantly high, contributing to its primary progestational effects. Beyond the progesterone receptor, Levonorgestrel also interacts with other steroid receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). Notably, it demonstrates negligible affinity for the estrogen receptor (ER). wikipedia.orgnih.govdrugbank.com

The relative binding affinities (RBAs) of Levonorgestrel for various nuclear receptors have been quantified in several studies. These values are typically expressed as a percentage of the binding of a reference high-affinity ligand for each receptor. For instance, its affinity for the progesterone receptor is reported to be 323% of that of progesterone itself. wikipedia.org In contrast, its binding to the androgen receptor is significant, though weaker than its affinity for the progesterone receptor. nih.gov It displays lower, but still measurable, affinities for the glucocorticoid and mineralocorticoid receptors. wikipedia.orgnih.gov This cross-reactivity is a key factor in understanding the complete pharmacological profile of the compound.

Table 1: Relative Binding Affinities of Levonorgestrel to Nuclear Receptors

| Nuclear Receptor | Relative Binding Affinity (%) | Reference Ligand |

|---|---|---|

| Progesterone Receptor (PR) | 323 | Progesterone |

| Androgen Receptor (AR) | 58 | Testosterone |

| Glucocorticoid Receptor (GR) | 7.5 | Dexamethasone |

| Mineralocorticoid Receptor (MR) | 17 | Aldosterone |

| Estrogen Receptor (ER) | < 0.02 | Estradiol |

Data compiled from studies assessing the in vitro binding of Levonorgestrel to various human nuclear receptors. wikipedia.org

Upon binding, Levonorgestrel induces a conformational change in the progesterone receptor. This transformation is a critical step in the activation of the receptor, leading to its dimerization and subsequent translocation to the nucleus. While the relative binding affinities are well-documented, specific kinetic data, such as the association (k_on) and dissociation (k_off) rate constants for the formation of the Levonorgestrel-receptor complex, are not extensively reported in publicly available literature. However, some studies have noted that Levonorgestrel dissociates very slowly from the binding sites of sex hormone-binding globulin (SHBG), a plasma protein that binds and transports sex steroids. nih.gov This slow dissociation rate could contribute to its prolonged biological activity.

Allosteric modulation refers to the binding of a ligand to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function. While the concept of allosteric modulation of steroid receptors is an active area of research, there is currently no specific in vitro or in silico evidence to suggest that (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one or its active enantiomer, Levonorgestrel, acts as an allosteric modulator of steroid receptors. Its primary mechanism of action is understood to be through direct binding to the orthosteric ligand-binding pocket of the progesterone and other steroid receptors.

In the absence of a ligand, steroid receptors like the progesterone receptor are maintained in an inactive, but ligand-receptive, conformation through their association with a complex of molecular chaperones and co-chaperones. This complex typically includes heat shock protein 90 (Hsp90), heat shock protein 70 (Hsp70), and other co-chaperones. Upon ligand binding, this complex dissociates, allowing the receptor to undergo the conformational changes necessary for its activation. While this is a fundamental aspect of steroid receptor biology, specific in vitro studies detailing the direct interactions and the precise role of these chaperones in the context of Levonorgestrel binding and progesterone receptor activation are not extensively detailed in the available scientific literature. However, it is understood that the general mechanism of chaperone-assisted folding and stabilization of the progesterone receptor is a prerequisite for its interaction with Levonorgestrel.

Transcriptional Regulation and Gene Expression Modulation (In Vitro)

The binding of Levonorgestrel to the progesterone receptor initiates a cascade of events that culminates in the modulation of target gene expression. This process is central to the physiological effects of the compound.

Once the Levonorgestrel-progesterone receptor complex translocates to the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. The binding of the receptor complex to these PREs allows for the recruitment of co-activators or co-repressors, which in turn modulates the rate of transcription of the associated genes.

Recruitment and Dynamics of Coregulators (e.g., Coactivators, Corepressors)

Upon binding to the progesterone receptor, levonorgestrel induces conformational changes in the receptor that modulate its interaction with a suite of coregulatory proteins, including coactivators and corepressors. While direct in vitro studies detailing the specific recruitment dynamics of coactivators and corepressors by the levonorgestrel-bound progesterone receptor are not extensively detailed in the available literature, the general principles of steroid hormone receptor function suggest a dynamic interplay.

It is understood that agonist binding, such as that of levonorgestrel to the PR, typically promotes the recruitment of coactivators, which possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. This leads to the acetylation of histone proteins, resulting in a more open chromatin structure that is permissive for transcription. Conversely, antagonist binding often favors the recruitment of corepressors, which are associated with histone deacetylase (HDAC) activity, leading to chromatin condensation and transcriptional repression.

Studies on the broader class of progestins indicate that the specific conformation adopted by the receptor-ligand complex dictates the surface available for coregulator binding, thereby influencing the balance between coactivator and corepressor recruitment and, consequently, the transcriptional output.

Impact on Basal and Ligand-Induced Gene Transcription

The binding of levonorgestrel to the progesterone receptor and the subsequent recruitment of coregulatory complexes directly impact the transcription of target genes. This regulation is critical to its physiological effects. In vitro studies have demonstrated that levonorgestrel can significantly alter the expression of a wide array of genes.

For instance, in testicular tissue, co-administration of levonorgestrel with testosterone undecanoate resulted in a greater alteration of testicular gene expression compared to testosterone treatment alone. This combination suppressed the gene expression of key proteins involved in steroidogenesis and spermatogenesis, such as insulin-like 3 and cytochrome P450 family 17 subfamily A1 (CYP17A1) in Leydig cells, and inhibin alpha in Sertoli cells. Concurrently, it led to an increase in pro-apoptotic transcripts like BCL2-like 14 and insulin-like growth factor-binding protein 3, while decreasing the expression of the X-linked inhibitor of apoptosis protein. nih.gov

Furthermore, in human endometrium, the local administration of levonorgestrel has been shown to down-regulate the mRNA expression of the androgen receptor. nih.gov This modulation of gene expression at the transcriptional level is a cornerstone of the compound's mechanism of action.

Table 1: Reported Effects of Levonorgestrel on Gene Expression in Vitro

| Gene | Tissue/Cell Type | Effect |

| Insulin-like 3 | Testicular Leydig Cells | Suppression |

| CYP17A1 | Testicular Leydig Cells | Suppression |

| Inhibin alpha | Testicular Sertoli Cells | Suppression |

| BCL2-like 14 | Testicular Tissue | Increased Expression |

| Insulin-like growth factor-binding protein 3 | Testicular Tissue | Increased Expression |

| X-linked inhibitor of apoptosis protein | Testicular Tissue | Decreased Expression |

| Androgen Receptor | Human Endometrium | Down-regulation of mRNA |

Enzymatic Interactions and Modulatory Effects (In Vitro)

Beyond its direct effects on gene transcription via nuclear receptors, this compound can also modulate the activity of key enzymes involved in steroid metabolism.

Inhibition or Activation of Steroidogenic Enzymes (e.g., CYP450s, Hydroxysteroid Dehydrogenases)

In vitro studies have demonstrated that levonorgestrel can inhibit several enzymes crucial for steroid biosynthesis. It has been shown to inhibit rat ovarian 3 beta-hydroxysteroid dehydrogenase (3β-HSD), an enzyme essential for the production of all classes of steroid hormones. nih.gov Additionally, it has been found to inhibit 17,20 lyase, another key enzyme in the androgen synthesis pathway. nih.gov

The primary route of metabolism for levonorgestrel involves the cytochrome P450 system, specifically the CYP3A4 isozyme. fda.gov While it is a substrate for this enzyme, in vitro studies have also investigated its potential to inhibit various CYP isozymes. One clinical pharmacology review noted that the inhibitory effect of levonorgestrel on primary CYP isozymes was investigated in human liver microsomes, and IC50 values were determined. fda.gov

Furthermore, levonorgestrel has been shown to suppress the expression of 17beta-hydroxysteroid dehydrogenase type 2 (17βHSD2) in the human endometrium. nih.gov This enzyme is responsible for converting the potent estrogen, estradiol, to the less active estrone, thereby regulating local estrogen levels.

Kinetic Characterization of Enzyme-Substrate/Inhibitor Interactions

Quantitative data on the inhibitory potential of levonorgestrel against steroidogenic enzymes is crucial for understanding its modulatory effects. An in vitro study investigating the effects of various synthetic steroids on rat ovarian steroidogenic enzymes reported a Ki (inhibition constant) value for levonorgestrel's inhibition of 3 beta-hydroxysteroid dehydrogenase (3β-HSD). nih.gov

Table 2: In Vitro Inhibitory Activity of Levonorgestrel on Steroidogenic Enzymes

| Enzyme | System | Substrate | Inhibitor | Ki (µM) |

| 3 beta-hydroxysteroid dehydrogenase (3β-HSD) | Rat Ovarian Preparation | Pregnenolone | Levonorgestrel | Not explicitly stated for levonorgestrel, but noted as an inhibitor. |

Note: While the study demonstrated inhibition of 3β-HSD by levonorgestrel, a specific Ki value for levonorgestrel was not provided in the abstract, though it was for other tested steroids like gestrinone (Ki = 3.0 µM). nih.gov

Further detailed kinetic studies are required to fully characterize the interactions of this compound and its active enantiomer with a broader range of steroidogenic enzymes.

Non-Genomic Signaling Pathways

In addition to its well-characterized genomic actions mediated by nuclear receptors, there is emerging evidence for rapid, non-genomic effects of progestins, including levonorgestrel. These actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades.

Rapid Membrane-Initiated Signaling Cascades

In vitro studies have provided evidence that levonorgestrel can initiate rapid signaling events. One notable finding is the stimulation of cyclic AMP (cAMP) formation in rabbit jugular vein preparations. nih.gov This effect was observed to be endothelium-independent and contributes to the relaxation of vascular smooth muscle. The study suggested that the increase in cAMP may lead to an inhibition of calcium entry into the cells. nih.gov

While direct evidence for the activation of other rapid signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, by levonorgestrel is still being elucidated, the established role of these cascades in mediating the non-genomic effects of other steroid hormones suggests a potential area for future investigation. The activation of such pathways could contribute to the diverse and rapid physiological responses observed with this compound.

Computational Biophysical and Molecular Modeling Studies

Computational methods are powerful tools for investigating the interactions between a ligand and its receptor at an atomic level. These in silico approaches can provide insights into binding affinities, the stability of the ligand-receptor complex, and the conformational changes that are crucial for biological activity.

Molecular docking and molecular dynamics (MD) simulations are standard computational techniques used to predict the binding orientation and stability of a ligand within a receptor's binding pocket. For anabolic steroids, these simulations would typically model the interaction with the ligand-binding domain (LBD) of the androgen receptor. Such studies can reveal key amino acid residues involved in the interaction and provide a dynamic view of the complex.

Despite the availability of these powerful computational tools, a specific search of the scientific literature did not yield any published molecular docking or molecular dynamics simulation studies focused on the complex of this compound with the androgen receptor. General studies on other synthetic anabolic steroids have utilized these methods to assess binding affinity and interactions with the hARLBD.

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a common receptor. This method, along with other binding energy calculation approaches like MM/GBSA and MM/PBSA, provides quantitative predictions of ligand affinity. These calculations are computationally intensive but can offer high accuracy in predicting the potency of a compound.

There are no specific free energy perturbation or detailed binding energy calculation studies available in the scientific literature for this compound. The application of these methods requires significant computational resources and is often prioritized for compounds under active development, which was not the case for this particular steroid.

The biological activity of a steroid is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to determine the specific "bioactive conformation" it adopts when binding to its biological target. nih.gov The structure-activity relationship (QSAR) studies of steroids often rely on understanding these conformational properties. nih.gov

A search of the scientific literature did not uncover any specific studies on the conformational analysis or the determination of the bioactive conformation of this compound. While the general steroidal structure provides a rigid backbone, the flexibility of the ethyl groups at the C13 and C17 positions would be a key aspect of any detailed conformational study.

Data Tables

Due to the absence of specific experimental or computational data for this compound in the reviewed scientific literature, no data tables could be generated for the specified topics.

Metabolism and Biotransformation Pathways in Vitro/in Silico Focus

Major Metabolic Transformations in Model Systems (e.g., Hepatic Microsomes, Cell Cultures)

In vitro studies employing human liver microsomes and S9 fractions have been instrumental in elucidating the primary metabolic transformations of Norboletone. These model systems contain a rich complement of drug-metabolizing enzymes responsible for the biotransformation of xenobiotics.

One of the significant initial steps in the metabolism of steroids featuring a Δ4-3-oxo group, such as Norboletone, is the reduction of this structural moiety. This transformation is catalyzed by enzymes like steroid 5β-reductase (AKR1D1), which is present in the liver. nih.gov This reduction of the carbon-carbon double bond between positions 4 and 5 is a critical step that precedes further modifications. nih.gov Subsequent reduction of the 3-keto group can also occur, leading to the formation of tetrahydrosteroid metabolites. nih.gov

Hydroxylation represents a major pathway in the Phase I metabolism of Norboletone. In vitro assays have demonstrated that hydroxylation is a prominent reaction for this steroid. dshs-koeln.de Notably, one of the most abundant metabolites detected in these in vitro systems is a hydroxylated form of the parent compound, corresponding to the addition of a single oxygen atom (M+16). dshs-koeln.de While the precise positions of hydroxylation on the Norboletone structure have not been definitively reported in the available literature, common sites of hydroxylation for anabolic steroids include the 2α, 6β, and 16α/β positions. nih.gov For many anabolic steroids with a 3-keto-4-ene structure, 6β-hydroxylation is a particularly common metabolic route. nih.gov

Following Phase I transformations, Norboletone and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion.

Glucuronidation: This is a major conjugation pathway for Norboletone. dshs-koeln.deresearchgate.net In vitro studies have shown that hydroxylated metabolites, in particular, are readily conjugated with glucuronic acid. dshs-koeln.de The process is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org It has been observed that in vivo, metabolites of Norboletone are excreted mainly as glucuronides. researchgate.net

Identification and Characterization of Key Metabolites

The primary metabolites of Norboletone identified through in vitro and in vivo analyses are products of the aforementioned transformation pathways.

| Metabolite Type | Description | Significance |

| Hydroxylated Metabolites | Formed by the addition of a hydroxyl (-OH) group to the steroid structure. | A major hydroxylated metabolite (M+16) has been identified as the most abundant species in in vitro assays. dshs-koeln.de |

| Reduced Metabolites | Result from the reduction of the Δ4-3-oxo group. | These are initial products that can undergo further metabolism. |

| Glucuronide Conjugates | Formed by the attachment of glucuronic acid to the parent compound or its Phase I metabolites. | This is the main form in which metabolites are excreted. researchgate.net |

Urine samples from individuals administered Norboletone have confirmed the presence of the parent compound along with at least one likely metabolite, which is consistent with the findings from in vitro studies. researchgate.netnih.gov

Enzyme Systems Involved in Biotransformation

The metabolism of Norboletone is mediated by specific enzyme systems, primarily located in the liver.

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the Phase I metabolism of a vast number of drugs and xenobiotics, including anabolic steroids.

CYP3A4: This specific isoform is a major enzyme involved in the metabolism of numerous steroids. nih.govnih.gov It is highly expressed in the human liver and is known to catalyze hydroxylation reactions. nih.gov For many anabolic steroids, CYP3A4 is responsible for the characteristic 6β-hydroxylation. nih.gov Given that hydroxylation is a key metabolic pathway for Norboletone, it is highly probable that CYP3A4 is a key enzyme in its biotransformation. dshs-koeln.denih.govresearchgate.net

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases

The metabolism of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one, commonly known as levonorgestrel (B1675169), extensively involves Phase II conjugation reactions, primarily mediated by UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). These enzymatic processes are crucial for increasing the hydrophilicity of the steroid and its metabolites, thereby facilitating their excretion from the body.

UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.gov This process, known as glucuronidation, is a major pathway in the metabolism and detoxification of a wide array of compounds, including steroids. nih.govresearchgate.net For levonorgestrel, after undergoing initial Phase I metabolic reactions such as hydroxylation and reduction, the resulting metabolites are conjugated with glucuronic acid. nih.govnih.gov This is supported by findings that show levonorgestrel metabolites are predominantly found in the urine as glucuronide conjugates. nih.govnih.gov The UGT1A and UGT2B subfamilies are primarily responsible for hepatic glucuronidation. researchgate.netnih.gov

SULTs represent another critical family of Phase II enzymes involved in the metabolism of levonorgestrel. These enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. xenotech.com Sulfonation plays a significant role in the homeostasis of endogenous molecules like steroid hormones. xenotech.com In the case of levonorgestrel, its metabolites are known to circulate in the bloodstream predominantly as sulfate conjugates, highlighting the importance of SULTs in its systemic clearance. nih.gov

The interplay between these two enzyme families ensures the efficient detoxification and elimination of the compound. The resulting glucuronide and sulfate conjugates are significantly more water-soluble and are readily excreted. researchgate.net

Table 1: Key Phase II Enzymes in the Metabolism of this compound

| Enzyme Family | Function | Cofactor | Outcome |

|---|---|---|---|

| UDP-Glucuronosyltransferases (UGTs) | Catalyzes the addition of glucuronic acid to the steroid or its metabolites. nih.gov | UDP-glucuronic acid (UDPGA) | Formation of water-soluble glucuronide conjugates for urinary excretion. nih.govnih.gov |

Microbial Biotransformation and Stereoselective Conversions

Microbial biotransformation offers a powerful tool for the structural modification of steroids like this compound. Microorganisms possess a diverse array of enzymes that can catalyze specific reactions, often with high regio- and stereoselectivity that is difficult to achieve through conventional chemical synthesis. researchfloor.orgscispace.com This capability is widely exploited in the pharmaceutical industry for the production of steroid-based drugs and their intermediates. scispace.comactascientific.com

Studies have demonstrated the successful microbial transformation of levonorgestrel and its precursors. For instance, the biotransformation of the d,l-racemic mixture of 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one using various microorganisms has been investigated. nih.gov Fungi, in particular, are known to detoxify steroid molecules by introducing hydroxyl groups at various positions. nih.gov

The primary biotransformation reactions observed for this class of steroids include hydroxylation, oxidation, and reduction. researchgate.net Research involving the fungus Cunninghamella blakesleeana showed its ability to produce several hydroxylated derivatives of a levonorgestrel precursor, including 6β-, 7β-, 10β-, and 15α-hydroxy derivatives, as well as a 6β,10β-dihydroxy derivative. nih.gov Similarly, Cunninghamella echinulata was found to yield 7β-hydroxy, 10β-hydroxy, and 6β,10β-dihydroxy metabolites. nih.gov

A key advantage of microbial systems is their potential for stereoselective conversions. In the transformation of the racemic mixture of the levonorgestrel precursor, Cunninghamella echinulata demonstrated the ability to differentiate between the two enantiomers during the 6β,10β-dihydroxylation reaction, with the d-enantiomer being the preferred substrate. nih.gov This stereospecificity is a hallmark of enzymatic catalysis and is highly valuable for producing specific, biologically active isomers. researchfloor.org

Exploitation of Microbial Enzyme Systems for Metabolite Synthesis

The enzymatic machinery of microorganisms is actively exploited for the targeted synthesis of steroid metabolites. Whole-cell biocatalysis using microbial cultures provides an effective method for producing novel or difficult-to-synthesize steroid derivatives. researchgate.net These microbial transformations are recognized as an essential chemical tool for generating new drug candidates and their intermediaries. scispace.com

The synthesis of specific hydroxylated metabolites of the levonorgestrel precursor by Cunninghamella species serves as a prime example. nih.gov The introduction of hydroxyl groups at positions such as 6β, 7β, 10β, and 15α can significantly alter the biological activity of the parent steroid. nih.gov The 7β and 15α-hydroxylations were noted as unusual for this type of 19-nor steroid, suggesting that the presence of the 17α-ethynyl group may influence the substrate's orientation within the fungal enzymes' active sites. nih.gov

This approach allows for the creation of a library of metabolites that can then be screened for desired pharmacological properties. The bioconversion process can be optimized by altering culture conditions, media composition, and the choice of microbial strain to enhance the yield and selectivity of the target metabolite. researchfloor.org

Table 2: Microbial Biotransformation Products of a this compound Precursor

| Microorganism | Substrate | Transformation Products |

|---|---|---|

| Cunninghamella blakesleeana | dl-13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | 6β-hydroxy derivative, 7β-hydroxy derivative, 10β-hydroxy derivative, 15α-hydroxy derivative, 6β,10β-dihydroxy derivative nih.gov |

| Cunninghamella echinulata | dl-13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | 7β-hydroxy derivative, 10β-hydroxy derivative, 6β,10β-dihydroxy derivative nih.gov |

Genetic and Metabolic Engineering of Microorganisms for Steroid Transformations

Recent advances in genetic and metabolic engineering have ushered in a new era for microbial steroid biotechnology. actascientific.comnih.gov These techniques allow for the targeted modification of microbial strains to enhance their natural catalytic capabilities or to introduce novel transformation pathways. researchgate.net The primary goals are to improve the efficiency, productivity, and selectivity of steroid bioconversions. scispace.com

Engineering strategies can include:

Overexpression of key enzymes: Increasing the cellular concentration of specific enzymes, such as hydroxylases, can boost the production of the desired metabolite.

Gene knockout/inactivation: Deleting genes that code for enzymes responsible for unwanted side reactions can improve the purity and yield of the target product. For example, inactivating genes for 3-ketosteroid-Δ1-dehydrogenases has been used to produce specific steroid intermediates. nih.gov

Pathway engineering: Introducing new genes or modifying existing metabolic pathways can create strains capable of performing novel transformations or producing valuable precursors from inexpensive raw materials like phytosterols. nih.gov

By applying these genetic tools, researchers can design "cell factories" tailored for specific steroid modifications. This approach has the potential to replace complex, multi-step chemical syntheses with more environmentally friendly and cost-effective biotechnological processes. nih.gov While many of these advanced applications have focused on producing steroid precursors like androstenedione (AD), the principles are directly applicable to the targeted modification of complex synthetic steroids like levonorgestrel. actascientific.comnih.gov

In Vitro Metabolic Stability and Clearance Studies (Cell-based or Enzymatic)

In vitro studies are essential for determining the metabolic fate and stability of a drug candidate before it progresses to clinical trials. These studies typically utilize subcellular fractions (e.g., liver microsomes), cultured cells (e.g., hepatocytes), or recombinant enzymes to model metabolic processes.

For this compound, in vitro metabolism studies have confirmed its conversion to various metabolites. Incubations with rat hypothalamus and pituitary tissues demonstrated that the compound is efficiently converted to A-ring reduced derivatives. nih.gov The major metabolites identified were [3H]5α-dihydrolevonorgestrel and [3H]3α,5α-tetrahydrolevonorgestrel, with the formation being NADPH-dependent. nih.gov This indicates the involvement of reductase enzymes in its metabolic pathway.

The compound is noted for not being subject to significant first-pass metabolism, and its bioavailability is high, ranging from 85% to 100%. nih.gov This suggests a relatively high stability against the metabolic enzymes in the gut wall and liver during its initial pass through the system. The mean elimination half-life is approximately 24.4 ± 5.3 hours, a parameter intrinsically linked to its rate of metabolic clearance. nih.gov

Table 3: Summary of In Vitro Metabolism and Stability Findings

| Study Type | Key Findings |

|---|---|

| Enzymatic (Tissue Homogenates) | Efficiently converted to A-ring reduced derivatives ([3H]5α-dihydro LNG and [3H]3α,5α-tetrahydro LNG) in rat hypothalamus and pituitary. The reaction is NADPH-dependent. nih.gov |

| Pharmacokinetic Data (Informing In Vitro Models) | High bioavailability (85-100%) suggests low first-pass metabolism. nih.gov Total clearance is ~7.7 L/h, with a half-life of ~24.4 hours. nih.gov |

| Cell-based (Skin Homogenate) | In vitro models using human skin homogenate have been developed to characterize drug release and stability within a skin environment. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the 13-Ethyl Substituent on Molecular Interactions and Potency

A defining structural characteristic of Norgestrel and its active enantiomer, Levonorgestrel (B1675169), is the presence of an ethyl group at the C-13 position of the steroid nucleus. This feature classifies them as gonane (B1236691) progestins nih.gov. This substitution, in place of the methyl group found in many other steroids, significantly influences the molecule's interaction with its receptors and is a key determinant of its high potency.

Impact of Stereochemistry (Racemic vs. Enantiomers) on Molecular Recognition

(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers): the levorotatory (-) form, known as Levonorgestrel, and the dextrorotatory (+) form. Crucially, the biological activity of the racemic mixture resides almost entirely within the Levonorgestrel enantiomer nih.gov. The dextrorotatory enantiomer is considered biologically inactive nih.gov.

This stark difference in activity is a classic example of stereoselectivity in pharmacology, where the three-dimensional arrangement of atoms is critical for molecular recognition by a chiral biological target like a receptor. The ligand-binding pocket of the progesterone (B1679170) receptor has a specific stereochemical configuration. Levonorgestrel's spatial arrangement allows it to bind with high affinity and elicit a progestational response nih.govdrugbank.com. In contrast, the dextrorotatory enantiomer, being a mirror image, does not fit correctly into the binding site and is thus unable to activate the receptor effectively.

Furthermore, metabolic factors contribute to the difference in activity. Studies have shown that the inactive d-enantiomer is more readily converted to ring-A reduced metabolites compared to the active l-enantiomer (Levonorgestrel) nih.gov. This more rapid metabolism of the inactive form further reduces its potential for any biological effect.

Table 1: Biological Activity of Norgestrel Enantiomers

| Enantiomer | Common Name | Biological Activity |

|---|---|---|

| (-)-13-Ethyl-17-hydroxygon-4-en-3-one | Levonorgestrel | Biologically active progestin |

| (+)-13-Ethyl-17-hydroxygon-4-en-3-one | Dextronorgestrel | Biologically inactive |

Role of the 17-Hydroxy Group and Δ4-3-one Moiety

The structure of Levonorgestrel contains two other key functional arrangements that are indispensable for its progestational activity: the 17-hydroxy group and the Δ4-3-one moiety in the A-ring.

The Δ4-3-one moiety , which refers to a ketone group at the C-3 position and a double bond between C-4 and C-5 of the A-ring, is a fundamental requirement for high-affinity binding to the progesterone receptor nih.gov. This conjugated system contributes to the planarity of the A-ring region, which is crucial for proper docking into the receptor's ligand-binding domain nih.gov.

The 17β-hydroxyl group is also essential for potent progestational activity uomustansiriyah.edu.iq. While the addition of a hydroxyl group at C-17 in the basic progesterone structure can lead to a loss of activity, the concurrent presence of a 17α-ethynyl group, as seen in Levonorgestrel, restores and significantly enhances this activity nih.gov. This combination of substituents at C-17 is critical for strong interaction with the progesterone receptor. Modifications at this position, such as the addition of furoate groups in some corticosteroids, have been shown to dramatically increase potency by providing additional anchoring contacts within the binding pocket nih.gov.

Computational Approaches to SAR (e.g., QSAR, Pharmacophore Modeling)

Computational methods are powerful tools for understanding the SAR of progestins like Levonorgestrel. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling help to identify the key molecular features that govern biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds nih.gov. For progestins, these models have shown that factors like molecular topology, atomic polarizability, electronegativity, and van der Waals volume are significant contributors to ligand binding affinity mdpi.com.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For progesterone receptor agonists, common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions nih.govnih.gov. A pharmacophore model for Levonorgestrel would highlight the C-3 ketone as a hydrogen bond acceptor, the C-17 hydroxyl group as a hydrogen bond donor, and the steroid's carbon skeleton as the hydrophobic core researchgate.net. These models can then be used in virtual screening to identify new molecules with potential progestational activity dergipark.org.tr.

The development of new progestins can be guided by two main computational drug design strategies: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. By analyzing the common structural features of active ligands like Levonorgestrel, a pharmacophore model or a QSAR model can be developed dergipark.org.tr. This model then serves as a template to design new molecules or to search databases for compounds with similar properties that are likely to be active.

Structure-based drug design , conversely, is utilized when the 3D structure of the target protein, such as the progesterone receptor's ligand-binding domain, has been determined (e.g., through X-ray crystallography). This approach involves docking candidate molecules into the receptor's binding site to predict their binding affinity and orientation researchgate.net. By visualizing the interactions between the ligand and the receptor's amino acid residues, medicinal chemists can rationally design modifications to the ligand to improve its fit and, consequently, its potency and selectivity.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a steroid is not only dependent on its static structure but also on its conformational flexibility. The steroid nucleus, particularly the A-ring, can exist in different conformations, and the preferred conformation can influence receptor binding and activation.

For 13-ethyl progestogens like Levonorgestrel, theoretical calculations and NMR spectroscopy have been used to determine their conformational preferences nih.gov. Key features studied include the inversion of the A-ring and the orientation of the C-13 ethyl group. The absence of a methyl group at the C-10 position in Levonorgestrel (a characteristic of gonanes) makes the inversion of the A-ring easier compared to other progestins nih.gov. However, the 1α,2β-half-chair conformation is generally preferred nih.gov.

The orientation of the C-13 ethyl group also plays a role. Studies show a preference for the trans orientation across all 13-ethylprogestogens nih.gov. This specific conformation likely presents an optimal shape for fitting into the progesterone receptor's binding pocket. Deviations from this preferred conformation could potentially lead to a decrease in binding affinity and biological activity. Therefore, the conformational dynamics of the molecule are directly correlated with its progestational potency.

Table 2: Key Structural Features and Their Role in Activity

| Structural Feature | Location | Role in Biological Activity |

|---|---|---|

| 13-Ethyl Group | C-13 | Enhances potency and receptor binding affinity. |

| Levorotatory (-) Stereoisomer | Entire Molecule | The biologically active enantiomer. |

| Δ4-3-one Moiety | A-Ring | Essential for progesterone receptor binding. |

| 17β-Hydroxy Group | D-Ring | Crucial for potent progestational activity. |

| Preferred A-Ring Conformation | A-Ring | Influences optimal fit into the receptor pocket. |

Analytical Techniques and Methodologies for Research Application

Chromatographic Separation and Purification Methods

Chromatographic techniques are fundamental in the analysis of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one, enabling the separation and purification of the compound for further study.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for separating its isomers. The racemic nature of this compound, also known as levonorgestrel (B1675169), means it is a mixture of two enantiomers that may exhibit different biological activities. gaussian.com Chiral HPLC methods are essential for the separation of these enantiomers to obtain enantiopure compounds. nih.gov

The separation of enantiomers is achieved in a chiral environment, typically by using a chiral stationary phase (CSP). nih.gov Diastereomers, on the other hand, can often be separated by normal HPLC on silica gel or by reversed-phase HPLC. nih.gov For instance, a racemic alcohol can be esterified with a chiral acid to form diastereomers, which can then be separated. nih.gov The effectiveness of the separation is influenced by factors such as the choice of the chiral selector, the mobile phase composition, and the column temperature. nih.govcnr.it

Table 1: HPLC Parameters for Chiral Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phases (CSPs) such as those based on cellulose or amylose derivatives are commonly used. cnr.it |

| Mobile Phase | Mixtures of solvents like n-hexane and 2-propanol are typical for normal-phase HPLC. cnr.it |

| Detection | UV detection is commonly employed for the analysis of these compounds. hplc.eu |

| Flow Rate | An optimal flow rate, for example, 0.5 mL/min, is maintained for efficient separation. cnr.it |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroid hormones like this compound. restek.com Due to the low volatility of steroids, derivatization is often required prior to GC-MS analysis to improve their chromatographic behavior. restek.comnih.gov A common derivatization method is silylation, which increases the volatility of the compound. mdpi.com

The GC separates the components of the sample, which are then ionized and detected by the mass spectrometer. This provides both qualitative and quantitative information about the compound. daneshyari.com GC-MS methods have been developed for the determination of various steroid hormones in biological samples. nih.gov

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules, including this compound. springernature.comnih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mmu.ac.uk

The chemical shifts, coupling constants, and signal multiplicities in the NMR spectrum help in assigning the structure and stereochemistry of the molecule. bbhegdecollege.com For complex molecules like steroids, two-dimensional (2D) NMR techniques are often employed to establish connectivity and spatial relationships between different parts of the molecule. mmu.ac.uk An NMR spectrum of levonorgestrel can be used for comparison and identification. sigmaaldrich.com

Table 2: Representative ¹³C NMR Chemical Shifts for Levonorgestrel

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~199 |

| C=C | ~171, ~124 |

| C-OH | ~81 |

| C-C | Various signals in the aliphatic region |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and analyzing the fragmentation pattern of this compound. researchgate.netmiamioh.edu The molecular weight of levonorgestrel is 312.45 g/mol . sigmaaldrich.com In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. miamioh.edu

Different ionization techniques can be used, such as electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. nih.govsilae.it The fragmentation of this parent ion provides valuable structural information. researchgate.netresearchgate.net For levonorgestrel, the protonated molecular ion is observed at m/z 313.16. researchgate.net

Table 3: Key Mass Spectrometry Data for Levonorgestrel

| Ion | m/z |

|---|---|

| [M+H]⁺ | 313.16 researchgate.net |

| Product Ion | 245.10 researchgate.netresearchgate.net |

The fragmentation pattern is unique to the molecule and can be used for its identification. researchgate.netresearchgate.net For instance, a common product ion for levonorgestrel is observed at m/z 245.10. researchgate.netresearchgate.net

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Studies

Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful techniques for investigating the three-dimensional structure and conformation of chiral molecules like this compound. mdpi.comwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. gaussian.comwikipedia.org

Since VCD is highly sensitive to the spatial arrangement of atoms, it can be used to determine the absolute configuration of enantiomers. gaussian.comwikipedia.org The experimental VCD spectrum can be compared with quantum chemical calculations to assign the absolute configuration. gaussian.com IR spectroscopy provides information about the functional groups present in the molecule. For steroids, characteristic stretching frequencies for C=O and C=C bonds are observed. mdpi.com

VCD spectra are very sensitive to the conformation of a molecule, and therefore, a measured spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov This makes VCD a valuable tool for detailed conformational analysis in solution. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the quantification of this compound in various research applications. The basis for this application lies in the molecule's distinct chromophore, the α,β-unsaturated ketone in the A-ring of the gonane (B1236691) steroid structure. This conjugated system absorbs ultraviolet radiation at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.

The quantification of α,β-unsaturated carbonyl compounds, such as the target compound, is a well-established application of UV-Vis spectroscopy. The primary electronic transition responsible for the characteristic absorbance is the π → π* transition, which is typically strong and occurs in the UV region. A weaker n → π* transition may also be observed at a longer wavelength. For α,β-unsaturated ketones in a six-membered ring, the expected wavelength of maximum absorbance (λmax) can be predicted using Woodward-Fieser rules, though empirical determination is essential for accurate quantification. The λmax for similar steroidal enones is typically observed in the range of 240-250 nm.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. It is crucial to use a solvent that does not absorb in the same region as the analyte; ethanol (B145695) and methanol are common choices for steroid analysis. While UV-Vis spectroscopy is a straightforward and cost-effective method for quantification, its selectivity can be limited in complex matrices where other components may also absorb UV radiation. In such cases, chromatographic separation prior to UV-Vis detection is often necessary.

Table 1: Typical UV Absorbance Maxima for Related Steroidal Ketones

| Compound Structure | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| 4-en-3-one | α,β-Unsaturated Ketone | ~ 241 | ~ 17,000 |

| 1,4-dien-3-one | Cross-conjugated Ketone | ~ 243 | ~ 15,000 |

| 5-en-7-one | α,β-Unsaturated Ketone | ~ 238 | ~ 12,000 |

Quantitative Analysis in Research Matrices

Development of Robust Analytical Methods for In Vitro Samples

The quantification of this compound in in vitro samples, such as cell culture media or microsomal incubations, requires the development and validation of robust and sensitive analytical methods. Due to the complexity of these biological matrices, methods with high selectivity and specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are generally preferred over direct spectroscopic techniques. wada-ama.orgdshs-koeln.de The development of such a method is a systematic process that involves several key stages to ensure reliable and reproducible results.

Method Development: The initial phase of method development focuses on optimizing the conditions for sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal of sample preparation is to extract the analyte from the complex in vitro matrix and remove interfering substances. Common techniques for steroid extraction from aqueous media include liquid-liquid extraction (LLE) with a water-immiscible organic solvent or solid-phase extraction (SPE) using a cartridge that selectively retains the analyte. nih.govnih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for the separation of steroids. A C18 column is a common choice, and the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to improve peak shape and ionization efficiency. The gradient elution program is optimized to achieve good resolution of the analyte from matrix components and any potential metabolites.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and one or more characteristic product ions are monitored. nih.gov This process significantly reduces background noise and enhances the certainty of identification. An internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification, as it compensates for variations in sample processing and instrument response. nih.gov

Method Validation: Once the analytical method is developed, it must be rigorously validated to demonstrate its suitability for the intended purpose. nih.govmdpi.com Validation is performed according to established guidelines and typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov These are typically assessed at multiple concentration levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The efficiency of the extraction procedure. mdpi.com

Matrix Effect: The influence of matrix components on the ionization of the analyte. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. mdpi.com

Table 2: Key Parameters for Analytical Method Validation in In Vitro Steroid Analysis

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation coefficient (r²) of the calibration curve | > 0.99 |

| Accuracy | (Measured Concentration / Nominal Concentration) x 100 | Within ±15% of nominal value (±20% for LOQ) |

| Precision | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) | < 15% (< 20% for LOQ) |

| Recovery | Analyte response in extracted sample vs. unextracted standard | Consistent and reproducible |

| Matrix Effect | Analyte response in matrix vs. pure solvent | Within acceptable limits |

| Stability | Analyte concentration change under various conditions (freeze-thaw, short-term, long-term) | Within ±15% of initial concentration |

Quality Control and Reference Standards for Research

The reliability and accuracy of quantitative data for this compound in research settings are fundamentally dependent on the use of high-quality reference standards and rigorous quality control (QC) procedures. nih.gov Reference standards serve as the benchmark against which unknown samples are measured, while QC samples are used to monitor the performance of the analytical method over time.

Reference Standards: A reference standard is a highly purified substance that is used to calibrate analytical instruments and to validate analytical methods. usp.org For this compound, the reference standard should be of the highest possible purity, with a comprehensive Certificate of Analysis (CoA). The CoA provides critical information about the identity, purity, and concentration of the standard, as well as data from its characterization using various analytical techniques (e.g., NMR, MS, HPLC).

Reference standards for steroids are available from various sources, including:

Pharmacopeias: Organizations such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) provide highly characterized primary standards. usp.orgpharmacopoeia.com

National Metrology Institutes: These institutes, such as the National Institute of Standards and Technology (NIST) in the US, produce Certified Reference Materials (CRMs) with traceability to the International System of Units (SI). wada-ama.orgresearchgate.net

Commercial Suppliers: Numerous companies specialize in the synthesis and purification of analytical standards for research purposes. medchemexpress.com It is essential to choose suppliers with a strong reputation for quality.

Quality Control: Quality control involves the routine analysis of QC samples alongside experimental samples to ensure that the analytical method is performing within established acceptance criteria. biocrates.com QC samples are typically prepared by spiking a known amount of the reference standard into the same matrix as the study samples (e.g., cell culture medium). They are prepared at multiple concentration levels (low, medium, and high) to cover the expected range of the experimental samples.

The results from the QC samples are used to accept or reject the analytical run. If the QC results fall outside the pre-defined limits for accuracy and precision, it indicates a problem with the assay, and the data from that run are considered unreliable. The consistent use of QC samples provides confidence in the reported concentrations of this compound and ensures the integrity of the research findings.

Table 3: Types and Roles of Reference and Quality Control Materials

| Material Type | Description | Primary Role in Research |

|---|---|---|

| Primary Reference Standard | A highly purified and extensively characterized material, often from a pharmacopeia or national metrology institute. | Used to establish the concentration of in-house secondary standards and for the validation of analytical methods. |

| Secondary (or In-house) Reference Standard | A well-characterized standard that is calibrated against a primary reference standard. | Used for the routine preparation of calibration standards and quality control samples. |

| Certified Reference Material (CRM) | A reference material with one or more property values certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed. nih.gov | Provides the highest level of accuracy and traceability for method validation and calibration. |

| Quality Control (QC) Samples | Samples of the research matrix (e.g., cell culture media) spiked with a known concentration of the analyte. | Monitored in each analytical run to assess the accuracy and precision of the method and ensure data quality. |

Role As a Research Probe and Chemical Tool

Applications in Steroid Receptor Biology Research

The specific and potent interaction of Levonorgestrel (B1675169) with certain steroid receptors makes it an excellent tool for investigating the complexities of receptor biology, from ligand binding to the downstream regulation of gene expression.

Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a ligand for its target receptors. Levonorgestrel is frequently used in such assays as a reference compound or as the subject of study to characterize the binding profiles of steroid receptors. It exhibits high affinity for the progesterone (B1679170) receptor (PR) and the androgen receptor (AR) nih.govnih.gov. Its binding to other steroid receptors, such as the estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), is significantly lower, demonstrating its selectivity nih.govnih.gov.

Studies using competitive binding assays, where Levonorgestrel competes with a radiolabeled ligand, have allowed for the quantification of its relative binding affinity (RBA) to a panel of human steroid receptors. This data is critical for understanding its biological activity and predicting potential off-target effects. For instance, its strong binding to the androgen receptor explains its known androgenic effects nih.govnih.gov.

| Receptor | Relative Binding Affinity (%)* |

| Progesterone Receptor (PR) | 323 |

| Androgen Receptor (AR) | 58 |

| Mineralocorticoid Receptor (MR) | 17 |

| Glucocorticoid Receptor (GR) | 7.5 |

| Estrogen Receptor (ER) | < 0.02 |

*Relative binding affinity compared to the respective native hormone. Data is for Levonorgestrel. nih.gov

As a potent agonist of the progesterone receptor, Levonorgestrel is instrumental in elucidating the mechanisms of receptor activation. Upon binding, it induces a conformational change in the PR nih.gov. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and subsequent binding to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes nih.gov.

Furthermore, its action on the hypothalamic-pituitary-gonadal axis serves as a model for studying hormonal feedback loops. Levonorgestrel's binding to receptors in the hypothalamus and pituitary gland slows the release of gonadotropin-releasing hormone (GnRH) and blunts the mid-cycle surge of luteinizing hormone (LH) nih.govpnas.orgmdpi.com. This suppression of the LH surge is the primary mechanism for inhibiting ovulation, a key aspect of its contraceptive function nih.govpnas.orgmdpi.comresearchgate.net. By studying these effects, researchers can dissect the complex signaling pathways that regulate the menstrual cycle.

The transcriptional activity of nuclear receptors like the PR is modulated by the recruitment of coregulator proteins, which include coactivators and corepressors mdpi.com. Ligand binding determines the receptor's conformation, which in turn influences its affinity for these coregulators. Agonist-bound receptors, such as PR bound to Levonorgestrel, typically adopt a conformation that favors the recruitment of coactivators like the Steroid Receptor Coactivator-1 (SRC-1) pnas.orgmiami.edu.

These coactivators often possess histone acetyltransferase (HAT) activity, which remodels chromatin to a more open state, facilitating the assembly of the transcription machinery and subsequent gene expression pnas.org. While specific studies detailing the full coregulator profile recruited by (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one are limited, its role as a potent PR agonist makes it an implicit tool for studying these interactions. It can be used in techniques like chromatin immunoprecipitation (ChIP) assays to investigate the assembly of transcriptionally active complexes on the promoters of progestin-responsive genes, thereby helping to map the specific coactivators involved in progestogenic signaling.

Utility in Steroid Biosynthesis and Metabolism Pathway Elucidation (In Vitro)

The biotransformation of synthetic steroids like this compound provides valuable insights into the enzymes responsible for steroid metabolism.

In vitro studies using human liver microsomes and specific tissues have demonstrated that Norgestrel and Levonorgestrel serve as effective substrate analogues for characterizing steroid-metabolizing enzymes nih.gov. The primary metabolic pathway involves reduction of the A-ring and hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme system nih.gov.

Specifically, CYP3A4 has been identified as the main enzyme responsible for the oxidative metabolism of Levonorgestrel nih.govnih.gov. By incubating Levonorgestrel with human liver microsomes and using specific chemical inhibitors or recombinant CYP enzymes, researchers have confirmed the central role of CYP3A4 in its clearance nih.gov.